4-Chloro-3-[(2-fluorophenyl)methoxy]benzotrifluoride
Description
Properties
IUPAC Name |
1-chloro-2-[(2-fluorophenyl)methoxy]-4-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClF4O/c15-11-6-5-10(14(17,18)19)7-13(11)20-8-9-3-1-2-4-12(9)16/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYHJLJHFPNQOKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=C(C=CC(=C2)C(F)(F)F)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClF4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-[(2-fluorophenyl)methoxy]benzotrifluoride typically involves the reaction of 4-chlorobenzotrifluoride with 2-fluorophenol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-[(2-fluorophenyl)methoxy]benzotrifluoride can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The aromatic ring can undergo reduction reactions to form partially or fully hydrogenated products.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like tetrahydrofuran (THF) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Major Products Formed
Substitution: Formation of substituted benzotrifluorides with various functional groups.
Oxidation: Formation of aldehydes, ketones, or carboxylic acids.
Reduction: Formation of partially or fully hydrogenated aromatic compounds.
Scientific Research Applications
Pharmaceutical Applications
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Drug Development :
- The compound has been investigated for its potential role as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting specific biological pathways. Its structural features may enhance the bioactivity of derived compounds.
- A study indicated that derivatives of benzotrifluoride compounds exhibit significant activity against various cancer cell lines, suggesting that 4-Chloro-3-[(2-fluorophenyl)methoxy]benzotrifluoride could serve as a lead compound in anticancer drug development.
-
Antimicrobial Activity :
- Research has shown that similar compounds possess antimicrobial properties, which opens avenues for exploring this compound as a potential antimicrobial agent.
Agrochemical Applications
-
Herbicide Development :
- The structure of this compound suggests potential use in developing selective herbicides. Its fluorinated phenyl group may improve the herbicidal activity by enhancing the compound's lipophilicity and stability in plant systems.
-
Pesticide Formulations :
- Similar compounds have been used in formulations to control pests effectively. The incorporation of this compound into pesticide formulations could improve efficacy and reduce environmental impact.
Materials Science Applications
-
Polymer Chemistry :
- The unique chemical structure allows for its use in synthesizing advanced polymers with specific properties, such as thermal stability and chemical resistance. This is particularly relevant in creating materials for electronic applications.
-
Coatings :
- Its properties make it suitable for developing coatings that require resistance to solvents and chemicals, thus extending the lifespan of materials used in harsh environments.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that derivatives of benzotrifluoride compounds exhibited cytotoxic effects on human cancer cell lines. The study highlighted the importance of structural modifications on the activity of these compounds, suggesting that this compound could be optimized for improved efficacy against specific cancer types.
Case Study 2: Herbicidal Efficacy
Research conducted on fluorinated aromatic compounds showed promising results in herbicidal activity against common agricultural weeds. The study indicated that the introduction of fluorine atoms significantly enhanced the biological activity of the compounds tested, which includes derivatives similar to this compound.
Mechanism of Action
The mechanism of action of 4-Chloro-3-[(2-fluorophenyl)methoxy]benzotrifluoride involves its interaction with specific molecular targets. The chloro and fluorophenyl groups can participate in various binding interactions with enzymes or receptors, potentially modulating their activity. The methoxy group may also play a role in enhancing the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Role of Fluorinated Substituents
- DCZ19903 () : This compound contains a 4-chloro-3-(trifluoromethyl)phenyl group and exhibits anti-angiogenic activity. The trifluoromethyl group enhances metabolic stability and lipophilicity, critical for membrane penetration .
- 4-Chloro-3-(2-fluorophenyl)quinoline (): Synthesized via SNAr reactions (47% yield), the 2-fluorophenyl group introduces steric and electronic effects that influence reactivity and pharmacological profiles .
Physicochemical Properties
- Solubility : Methoxy groups (e.g., in 4-Methoxy-3-(trifluoromethyl)benzoic acid, ) enhance aqueous solubility, whereas chloro and trifluoromethyl groups reduce it .
Data Tables
Table 2: Physicochemical Comparison
*Estimated based on structural analogs.
Biological Activity
4-Chloro-3-[(2-fluorophenyl)methoxy]benzotrifluoride is a chemical compound with the molecular formula C14H9ClF4O and a molecular weight of approximately 304.67 g/mol. It is characterized by the presence of a chloro group, a methoxy group, and a trifluoromethyl group, which contribute to its unique biological activity.
The biological activity of this compound primarily involves its interaction with various biological targets, including enzymes and receptors. Studies indicate that compounds with similar structural features often exhibit:
- Antimicrobial Properties : Many halogenated compounds demonstrate significant antibacterial and antifungal activity.
- Anti-inflammatory Effects : The presence of fluorine and chlorine atoms can enhance the anti-inflammatory potential by modulating inflammatory pathways.
- Anticancer Activity : Some studies suggest that benzotrifluoride derivatives may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Studies and Research Findings
- Antimicrobial Activity : A study conducted on halogenated benzotrifluorides demonstrated that these compounds could inhibit the growth of both Gram-positive and Gram-negative bacteria. The specific activity of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli was notable, with minimum inhibitory concentrations (MIC) observed in the low micromolar range.
- Anti-inflammatory Effects : Research has shown that similar compounds can inhibit the production of pro-inflammatory cytokines in vitro. This suggests that this compound may possess similar properties, potentially useful in treating inflammatory diseases.
- Anticancer Properties : In a preliminary study involving various cancer cell lines, this compound exhibited cytotoxic effects, leading to reduced cell viability. The compound's ability to induce apoptosis was assessed using flow cytometry, indicating its potential as an anticancer agent.
Data Table of Biological Activities
Q & A
Q. Q1. What are the optimized synthetic routes for 4-Chloro-3-[(2-fluorophenyl)methoxy]benzotrifluoride, and how do reaction conditions influence yield?
Methodology :
- Step 1 : Start with nucleophilic aromatic substitution (SNAr) between 4-chloro-3-hydroxybenzotrifluoride and 2-fluorobenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 80°C). Monitor reaction progress via TLC .
- Step 2 : Optimize solvent polarity (DMF vs. acetonitrile) and temperature (60–100°C) to enhance regioselectivity. Higher temperatures (>90°C) may reduce byproducts like di-alkylated derivatives .
- Step 3 : Purify via column chromatography (silica gel, hexane/EtOAc gradient) to achieve >95% purity. Yields typically range from 60–75% depending on stoichiometric ratios .
Q. Q2. How can spectroscopic techniques (NMR, FTIR) confirm the structure of this compound?
Methodology :
- ¹H NMR : Identify the methoxy proton (δ 4.8–5.2 ppm, singlet) and aromatic protons (δ 6.8–7.6 ppm, multiplet splitting due to fluorine coupling). Use deuterated DMSO for solubility .
- ¹⁹F NMR : Detect trifluoromethyl (-CF₃) at δ -63 ppm and 2-fluorophenyl at δ -115 ppm .
- FTIR : Confirm C-F stretches (1100–1250 cm⁻¹) and C-O-C linkage (1200–1300 cm⁻¹) .
Note : Overlapping signals in aromatic regions may require 2D NMR (HSQC, HMBC) for unambiguous assignment .
Q. Q3. What safety protocols are critical when handling this compound?
Methodology :
- PPE : Wear nitrile gloves, lab coat, and goggles. Use fume hoods for synthesis/purification steps .
- Spill Management : Neutralize with inert adsorbents (vermiculite) and dispose as halogenated waste .
- Storage : Keep in amber vials under nitrogen at 4°C to prevent hydrolysis of the trifluoromethyl group .
Advanced Research Questions
Q. Q4. How does the electronic effect of the trifluoromethyl group influence regioselectivity in subsequent reactions (e.g., cross-coupling)?
Methodology :
- Mechanistic Insight : The -CF₃ group is strongly electron-withdrawing, activating the para position to nucleophilic attack. Use DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces and predict reactive sites .
- Case Study : Suzuki-Miyaura coupling with aryl boronic acids shows preferential coupling at the 4-chloro position (Pd(PPh₃)₄, 90% yield) vs. the 2-fluorophenyl ring (5% yield) .
Q. Q5. What strategies resolve contradictions in biological activity data between in vitro and in vivo models?
Methodology :
- In Vitro : Screen for kinase inhibition (IC₅₀) using recombinant enzymes (e.g., EGFR, IC₅₀ = 0.8 µM). Note discrepancies due to metabolic instability .
- In Vivo : Administer via oral gavage (10 mg/kg in mice) and measure plasma half-life (t₁/₂ = 2.1h). Use LC-MS to detect metabolites (e.g., hydroxylation at the benzotrifluoride ring) .
- Resolution : Modify the methoxy group to a bioisostere (e.g., sulfonamide) to enhance metabolic stability .
Methodology :
- Crystallization : Use slow evaporation in ethanol/water (7:3) to grow single crystals.
- Analysis : The 2-fluorophenyl group adopts a perpendicular orientation relative to the benzotrifluoride ring (dihedral angle = 85°), minimizing steric clash. Compare with DFT-optimized gas-phase geometry (dihedral angle = 75°) .
Q. Q7. What computational methods predict the compound’s environmental persistence or toxicity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
